molecular formula C15H15N3O3S B6089372 N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide

N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide

Cat. No.: B6089372
M. Wt: 317.4 g/mol
InChI Key: DTSUROZEPRGEQF-UHFFFAOYSA-N
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Description

N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and a tetrahydrofuran ring. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide typically involves the reaction of 4-aminophenylthiazole with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at the para position relative to the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide
  • N-(2-(4-(4-bromo-benzyl)-phenyl)-1-(thiazol-2-ylcarbamoyl)-vinyl)-benzamide
  • N-(2-(4-chloro-phenyl)-1-(thiazol-2-ylcarbamoyl)-vinyl)-benzamide

Uniqueness

N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide is unique due to the presence of both a thiazole ring and a tetrahydrofuran ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-13(18-15-16-7-9-22-15)10-3-5-11(6-4-10)17-14(20)12-2-1-8-21-12/h3-7,9,12H,1-2,8H2,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSUROZEPRGEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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